1-Bromo-4,5-difluoro-2-(trifluoromethoxy)benzene
Overview
Description
1-Bromo-4,5-difluoro-2-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H2BrF5O. It is characterized by a benzene ring substituted with a bromo group, two fluoro groups, and a trifluoromethoxy group. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4,5-difluoro-2-(trifluoromethoxy)benzene can be synthesized through several methods, including halogenation reactions and nucleophilic substitution reactions. One common approach involves the bromination of 4,5-difluoro-2-(trifluoromethoxy)benzene using bromine in the presence of a suitable catalyst.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions that ensure high purity and yield. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of specific reagents to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4,5-difluoro-2-(trifluoromethoxy)benzene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and introducing new functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions often involve the use of strong nucleophiles such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, such as alcohols, aldehydes, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-4,5-difluoro-2-(trifluoromethoxy)benzene has several scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used as a probe to study biological systems and processes. In medicine, it has potential applications in drug discovery and development. In industry, it is used in the production of various chemical products.
Mechanism of Action
The mechanism by which 1-Bromo-4,5-difluoro-2-(trifluoromethoxy)benzene exerts its effects involves its interaction with molecular targets and pathways. The compound's unique structure allows it to bind to specific receptors and enzymes, leading to various biological and chemical reactions. The exact mechanism of action depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-Bromo-4,5-difluoro-2-(trifluoromethoxy)benzene is similar to other halogenated benzene derivatives, such as 1-bromo-2,4,5-trifluorobenzene and 1-bromo-3,4,5-trifluorobenzene. its unique combination of substituents gives it distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not be able to fulfill.
Properties
IUPAC Name |
1-bromo-4,5-difluoro-2-(trifluoromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF5O/c8-3-1-4(9)5(10)2-6(3)14-7(11,12)13/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZIYAGQTBRSAEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)Br)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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